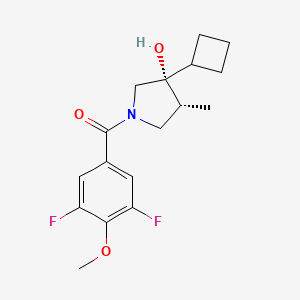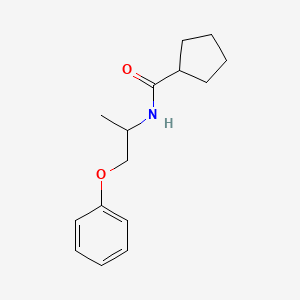
5-benzylidene-2-(4-phenyl-1-piperazinyl)-1,3-thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions, starting from basic heterocyclic scaffolds and involving condensation, cyclization, and functionalization steps. For instance, compounds like 5-methyl-2-phenyl-5H-benzo[b] imidazo [2',1':2,3][1,3] thiazolo [4,5-e]oxazine have been synthesized through reactions involving intermediates with phenacyl bromide, demonstrating the complexity and versatility of synthesizing such heterocyclic compounds (Nagarapu & Ravirala, 2000).
Molecular Structure Analysis
The molecular structure of compounds closely related to "5-benzylidene-2-(4-phenyl-1-piperazinyl)-1,3-thiazol-4(5H)-one" includes various functional groups that significantly affect their chemical behavior. For example, crystal structure studies and DFT calculations have been utilized to understand the molecular structure and reactivity of novel piperazine derivatives (Kumara et al., 2017). These studies reveal the importance of intermolecular hydrogen bonds and the steric effects of different substituents on the molecule's overall properties.
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are largely dictated by their functional groups. For instance, thiazole and piperazine rings are known for their nucleophilic and electrophilic sites, respectively, which can undergo various chemical reactions including cycloadditions, substitutions, and ring transformations. The presence of the benzylidene moiety can further modulate the electronic properties of the molecule, influencing its reactivity (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Physical Properties Analysis
The physical properties of such compounds can vary widely depending on their molecular structure. The introduction of different substituents can alter the compound's melting point, solubility, and crystallinity. For example, the synthesis and characterization of piperazine derivatives have shown that modifications in the molecular structure can lead to significant changes in these physical properties, affecting their potential applications in various fields (Venil et al., 2021).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, of "5-benzylidene-2-(4-phenyl-1-piperazinyl)-1,3-thiazol-4(5H)-one" and similar compounds are significantly influenced by their heterocyclic frameworks and the nature of their substituents. The functional groups present in these molecules can participate in various chemical interactions, making them valuable in synthetic chemistry and potentially as pharmacologically active molecules. Studies on related compounds have explored these properties through synthetic and computational methods to predict and understand their behavior in chemical reactions (Elokhina et al., 1996).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Novel compounds with structures related to 5-benzylidene-2-(4-phenyl-1-piperazinyl)-1,3-thiazol-4(5H)-one have been synthesized and evaluated for their antimicrobial activities. For instance, derivatives have shown potent antibacterial efficacies against strains such as E. coli, S. aureus, and S. mutans, with specific compounds demonstrating superior biofilm inhibition activities compared to reference drugs like Ciprofloxacin (Mekky & Sanad, 2020). Additionally, other synthesized compounds have exhibited good to moderate activities against test microorganisms, underscoring the potential of such compounds in addressing microbial resistance (Bektaş et al., 2010).
Antitumor Applications
Fluorinated 2-(4-aminophenyl)benzothiazoles, related to the core structure of interest, have been identified for their potent cytotoxic activities in vitro against various cancer cell lines. These compounds have shown specificity and potency, with particular derivatives advancing to pharmaceutical and preclinical development stages due to their promising antitumor properties (Hutchinson et al., 2001).
Anti-inflammatory Applications
Studies have explored the anti-inflammatory activities of compounds bearing the thiazolopyrimidine moiety, demonstrating that certain derivatives exert moderate anti-inflammatory activity. This suggests their potential utility in developing new therapeutic agents for inflammatory diseases (Tozkoparan et al., 1999).
Molecular Docking and Computational Analysis
Computational studies, including molecular docking and DFT calculations, have been conducted on benzimidazole derivatives linked to 1,2,4-triazole, illustrating their engagement with biological targets like EGFR inhibitors. These studies provide insights into the compounds' mechanistic actions at the molecular level, suggesting their relevance in designing anticancer agents (Karayel, 2021).
Eigenschaften
IUPAC Name |
(5Z)-5-benzylidene-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c24-19-18(15-16-7-3-1-4-8-16)25-20(21-19)23-13-11-22(12-14-23)17-9-5-2-6-10-17/h1-10,15H,11-14H2/b18-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNLDPNMAIXGND-SDXDJHTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=O)C(=CC4=CC=CC=C4)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=O)/C(=C/C4=CC=CC=C4)/S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-benzylidene-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S*,4R*)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5556188.png)


![2-benzyl-N-[1-methyl-2-(2-thienyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5556201.png)
![isopropyl 7-[4-(dimethylamino)phenyl]-4-(2-furyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5556208.png)
![N-(4-{[4-(2-methyl-4-quinolinyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5556219.png)

![N-cyclohexyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5556235.png)

![N-benzyl-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5556258.png)

![N-{(3R*,4R*)-1-[(3-chlorophenyl)acetyl]-3-hydroxypiperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B5556276.png)

![3-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-2-(methylthio)pyridine](/img/structure/B5556278.png)